L-Tyrosyl-L-seryl-L-leucyl-L-proline
Description
L-Tyrosyl-L-seryl-L-leucyl-L-proline is a tetrapeptide composed of tyrosine (Tyr), serine (Ser), leucine (Leu), and proline (Pro) residues linked sequentially via peptide bonds. Its molecular formula is inferred as C25H35N5O8, with an approximate molecular weight of ~542.6 Da (calculated by summing individual amino acid masses and subtracting water loss during bond formation). While specific functional data for this tetrapeptide are absent in the provided evidence, its sequence shares motifs with bioactive peptides, such as hormone analogs or enzyme substrates.
Properties
CAS No. |
915223-96-0 |
|---|---|
Molecular Formula |
C23H34N4O7 |
Molecular Weight |
478.5 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C23H34N4O7/c1-13(2)10-17(22(32)27-9-3-4-19(27)23(33)34)25-21(31)18(12-28)26-20(30)16(24)11-14-5-7-15(29)8-6-14/h5-8,13,16-19,28-29H,3-4,9-12,24H2,1-2H3,(H,25,31)(H,26,30)(H,33,34)/t16-,17-,18-,19-/m0/s1 |
InChI Key |
XIRHGSHVETTYFR-VJANTYMQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)O)NC(=O)C(CO)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-seryl-L-leucyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is coupled to the growing peptide chain using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using techniques such as HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, and the processes are automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-seryl-L-leucyl-L-proline can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives and coupling reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
L-Tyrosyl-L-seryl-L-leucyl-L-proline has various applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases or as a drug delivery system.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-seryl-L-leucyl-L-proline involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares L-Tyrosyl-L-seryl-L-leucyl-L-proline with structurally related peptides:
Key Observations :
- Sequence Length : The target tetrapeptide is shorter than most analogs (e.g., 7–21 residues in ), resulting in lower molecular weight and simpler tertiary structures.
- Proline Influence : Proline introduces conformational constraints, as seen in CAS 843612-00-0, where Pro-Tyr repeats may stabilize β-turn structures .
Physicochemical Properties
- The target tetrapeptide likely has a PSA of ~200–250 Ų (estimated via residue contributions).
- Density and Solubility: Peptides like CAS 628708-60-1 have predicted densities of 1.38 g/cm³ , while tyrosine-rich sequences may exhibit lower solubility in nonpolar solvents.
Commercial and Research Availability
- CAS Registry : While analogs like CAS 586945-72-4 and CAS 628708-60-1 are documented, the target tetrapeptide lacks a registered CAS number in the provided evidence.
- Supplier Data : Peptides such as CAS 9063-57-4 (L-Arginine-Thr-Lys-Pro) are available via specialized suppliers , suggesting similar procurement pathways for the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
